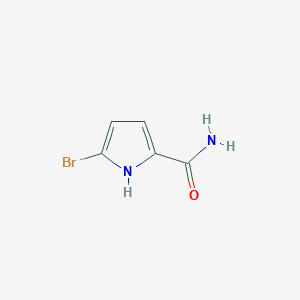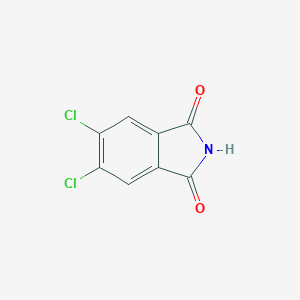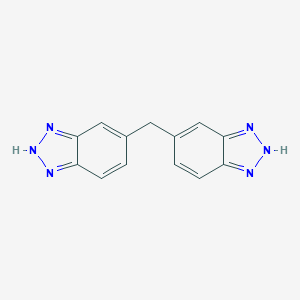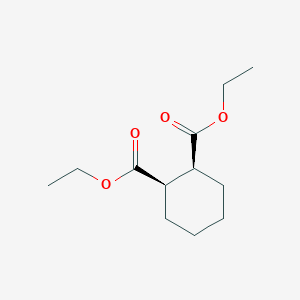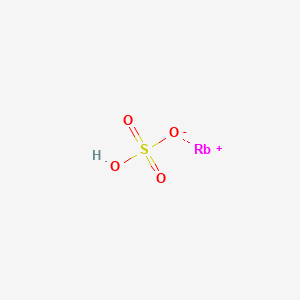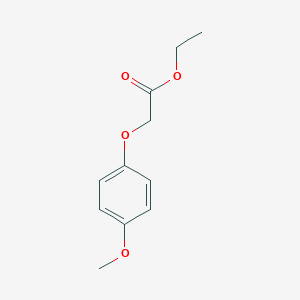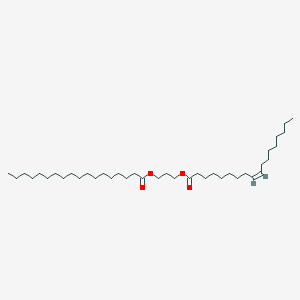
Oleic acid, 3-hydroxypropyl ester stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid, 3-hydroxypropyl ester stearate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of ester that is synthesized by the reaction between oleic acid and 3-hydroxypropyl stearate. This compound is known for its unique properties, including its ability to act as a surfactant, emulsifier, and lubricant. In
Aplicaciones Científicas De Investigación
Oleic acid, 3-hydroxypropyl ester stearate has a wide range of potential applications in various fields, including pharmaceuticals, cosmetics, and food science. In the pharmaceutical industry, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. In cosmetics, oleic acid, 3-hydroxypropyl ester stearate is used as an emulsifier and surfactant, which helps to improve the stability and texture of cosmetic formulations. In food science, this compound is used as a food additive, where it acts as an emulsifier and stabilizer.
Mecanismo De Acción
The mechanism of action of oleic acid, 3-hydroxypropyl ester stearate is not well understood. However, it is believed that this compound works by interacting with the cell membrane, which leads to changes in membrane fluidity and permeability. This, in turn, can affect the function of various cellular processes, including signaling pathways and ion channels.
Efectos Bioquímicos Y Fisiológicos
Oleic acid, 3-hydroxypropyl ester stearate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, oleic acid, 3-hydroxypropyl ester stearate has been shown to have emulsifying and surfactant properties, which make it a useful ingredient in cosmetic and food formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of oleic acid, 3-hydroxypropyl ester stearate is its versatility. It can be used in a wide range of applications, including pharmaceuticals, cosmetics, and food science. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the main limitations of oleic acid, 3-hydroxypropyl ester stearate is its cost. This compound is relatively expensive to produce, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of oleic acid, 3-hydroxypropyl ester stearate. One area of research could focus on the development of new drugs based on the antimicrobial and anti-inflammatory properties of this compound. Additionally, further research could be done to explore the mechanism of action of oleic acid, 3-hydroxypropyl ester stearate, which could lead to a better understanding of its potential applications. Finally, more research could be done to explore the use of this compound in food science, where it could be used as a natural emulsifier and stabilizer.
Métodos De Síntesis
The synthesis of oleic acid, 3-hydroxypropyl ester stearate is typically carried out by the reaction between oleic acid and 3-hydroxypropyl stearate in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration steps. The purity of the final product is typically determined using analytical techniques, such as gas chromatography.
Propiedades
Número CAS |
17367-45-2 |
|---|---|
Nombre del producto |
Oleic acid, 3-hydroxypropyl ester stearate |
Fórmula molecular |
C39H74O4 |
Peso molecular |
607 g/mol |
Nombre IUPAC |
3-[(Z)-octadec-9-enoyl]oxypropyl octadecanoate |
InChI |
InChI=1S/C39H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-37H2,1-2H3/b19-17- |
Clave InChI |
OVMIMYULEXEBEV-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



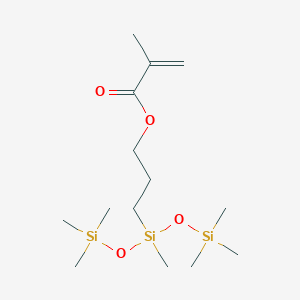
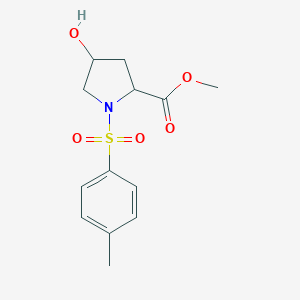
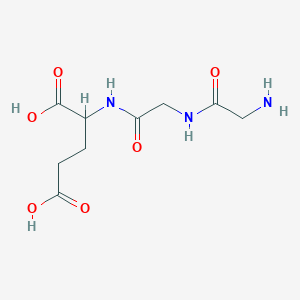
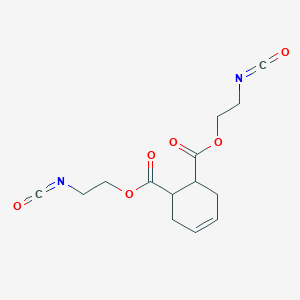
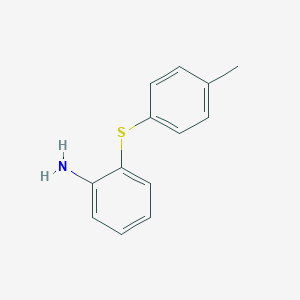
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
